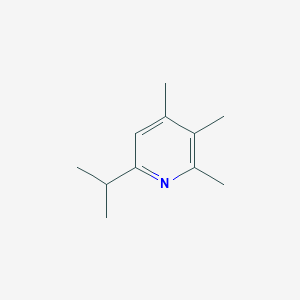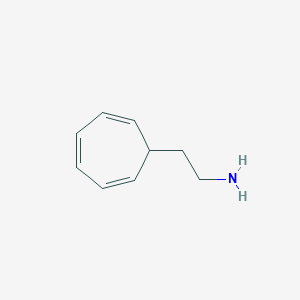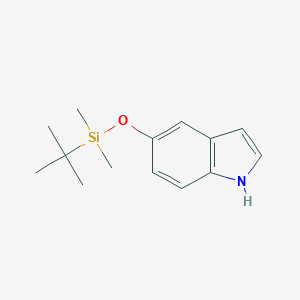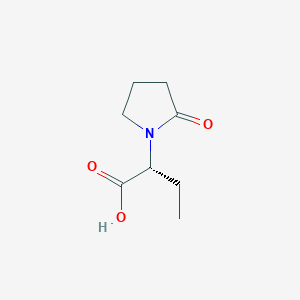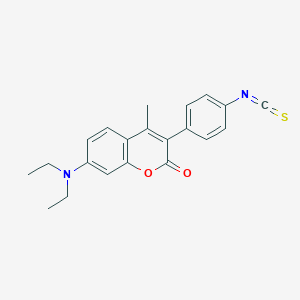
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin (DEAMC) is a fluorescent probe molecule that is widely used in scientific research. It is a coumarin derivative that has a high quantum yield and is highly sensitive to changes in its environment. DEAMC is commonly used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways.
作用機序
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is a fluorescent probe molecule that works by emitting light when excited by a specific wavelength of light. It has a high quantum yield and is highly sensitive to changes in its environment. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. It has been used to study the effects of various drugs and toxins on cells and tissues.
生化学的および生理学的効果
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to have a variety of biochemical and physiological effects. It has been shown to be a potent inhibitor of protein kinase C (PKC) activity. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has also been shown to modulate the activity of various enzymes, including phospholipase C (PLC), phospholipase A2 (PLA2), and diacylglycerol kinase (DGK). 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has been shown to affect the structure and function of biological membranes.
実験室実験の利点と制限
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has several advantages for use in lab experiments. It is a highly sensitive fluorescent probe molecule that can be used to study a wide range of biological processes. It is also relatively easy to synthesize and is commercially available. However, 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin has some limitations. It is not suitable for use in live-cell imaging studies due to its toxicity. It is also sensitive to changes in pH and temperature, which can affect its fluorescence properties.
将来の方向性
There are several future directions for research on 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. One area of research is the development of new fluorescent probe molecules that are less toxic and more stable than 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin. Another area of research is the development of new methods for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin, particularly its effects on cellular signaling pathways and membrane structure and function.
合成法
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and Suzuki coupling reaction. The most commonly used method for synthesizing 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is the Pechmann condensation reaction, which involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then reacted with diethylamine and isothiocyanate to form 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin.
科学的研究の応用
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is widely used in scientific research as a fluorescent probe molecule. It is commonly used to study protein-protein interactions, enzyme activity, and intracellular signaling pathways. 7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin is also used to study the structural and functional properties of biological membranes. It has been used to study the effects of various drugs and toxins on cells and tissues.
特性
CAS番号 |
107743-39-5 |
|---|---|
製品名 |
7-Diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
分子式 |
C21H20N2O2S |
分子量 |
364.5 g/mol |
IUPAC名 |
7-(diethylamino)-3-(4-isothiocyanatophenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C21H20N2O2S/c1-4-23(5-2)17-10-11-18-14(3)20(21(24)25-19(18)12-17)15-6-8-16(9-7-15)22-13-26/h6-12H,4-5H2,1-3H3 |
InChIキー |
YALJZNKPECPZAS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)N=C=S)C |
その他のCAS番号 |
107743-39-5 |
同義語 |
7-DEAICP-methylcoumarin 7-diethylamino-3-(4'-isothiocyanatophenyl)-4-methylcoumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



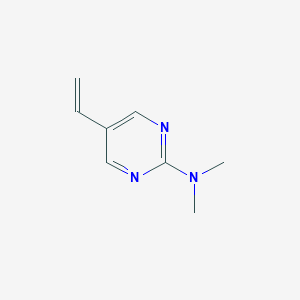
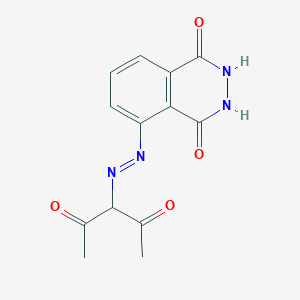
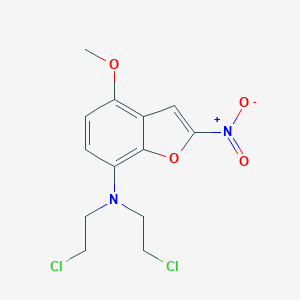
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
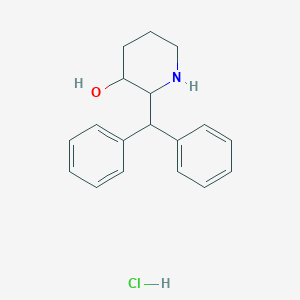
![(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid](/img/structure/B34177.png)

